molecular formula C8H14N4O4 B1673760 2'-Deoxy-5,6-dihydro-5-azacytidine CAS No. 114522-16-6

2'-Deoxy-5,6-dihydro-5-azacytidine

Cat. No. B1673760
M. Wt: 230.22 g/mol
InChI Key: LAOLDMMWVYDDID-KVQBGUIXSA-N
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Description

2’-Deoxy-5,6-dihydro-5-azacytidine, also known as DHDAC, is a DNA-hypomethylating agent . It stimulates differentiation and apoptosis of leukemic cells . It is a 2’-deoxycytidine analogue and is used to treat chronic myelomonocytic leukemia, refractory anemia, myelodysplastic syndrome, and acute myeloid leukemia .


Synthesis Analysis

A comparative study of hypomethylating activities of a series of 5-azacytidine nucleosides was conducted . The study included 5-azacytidine (AC), 2’-deoxy-5-azacytidine (DAC) and its α-anomer (α-DAC), 5,6-dihydro-5-azacytidine (DHAC), 2’-deoxy-5,6-dihydro-5-azacytidine (DHDAC, KP-1212) and its α-anomer (α-DHDAC), and a 2-pyrimidone ribonucleoside (zebularine) .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-5,6-dihydro-5-azacytidine is C8H14N4O4 . The IUPAC name is 6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one .


Chemical Reactions Analysis

2’-Deoxy-5,6-dihydro-5-azacytidine was found to be less cytotoxic and more stable than 2’-deoxy-5-azacytidine at the doses that induce comparable DNA hypomethylation and gene reactivation .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-5,6-dihydro-5-azacytidine is 230.22 g/mol .

Safety And Hazards

Personal protective equipment/face protection should be worn when handling 2’-Deoxy-5,6-dihydro-5-azacytidine . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

5,6-dihydro-2’-deoxy-5-azacytidine, a compound with anti-HIV activity through lethal mutagenesis, representing a unique mechanism of action among existing anti-retroviral drugs, is discussed together with quite recent discovery of its so far unexpected hypomethylation activity . This makes it a valuable tool for epigenetic research and worth further investigations to elucidate its possible therapeutic potential .

properties

IUPAC Name

6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOLDMMWVYDDID-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-5,6-dihydro-5-azacytidine

CAS RN

114522-16-6
Record name KP-1212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3RS7MHH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 2
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 3
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 4
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 5
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 6
2'-Deoxy-5,6-dihydro-5-azacytidine

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